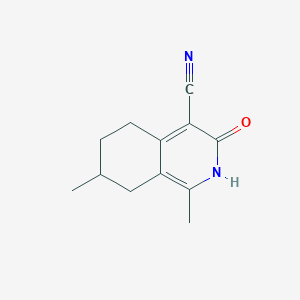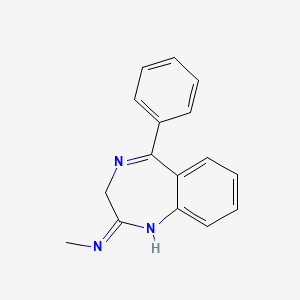
2,4-dibromo-6-iodophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dibromo-6-iodophenol is an organic compound characterized by the presence of bromine and iodine substituents on a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dibromo-6-iodophenol typically involves the halogenation of phenol derivatives. One common method is the bromination of 2,6-dibromophenol followed by iodination. The reaction conditions often include the use of halogenating agents such as bromine and iodine in the presence of catalysts or under specific temperature and solvent conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale halogenation processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-dibromo-6-iodophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The phenol group can be oxidized to quinones or reduced to hydroquinones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed:
Substitution Reactions: Products with various functional groups replacing the halogens.
Oxidation Reactions: Quinones and other oxidized derivatives.
Coupling Reactions: Biaryl compounds and other coupled products.
Applications De Recherche Scientifique
2,4-dibromo-6-iodophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Mécanisme D'action
The mechanism of action of 2,4-dibromo-6-iodophenol involves its interaction with molecular targets through its halogen substituents and phenol group. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
2,4-Dibromophenol: Lacks the iodine substituent, leading to different reactivity and applications.
2,6-Dibromophenol: Similar structure but different substitution pattern, affecting its chemical properties.
2-Iodophenol: Contains only the iodine substituent, resulting in distinct chemical behavior.
Uniqueness: 2,4-dibromo-6-iodophenol is unique due to the presence of both bromine and iodine substituents on the phenol ring. This combination imparts specific reactivity and properties that are not observed in compounds with only one type of halogen substituent .
Propriétés
Formule moléculaire |
C6H3Br2IO |
|---|---|
Poids moléculaire |
377.80 g/mol |
Nom IUPAC |
2,4-dibromo-6-iodophenol |
InChI |
InChI=1S/C6H3Br2IO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H |
Clé InChI |
JJEMPPQVAVNLFU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Br)O)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2,4-Bis{[2-(trimethylsilyl)ethoxy]methoxy}phenyl)-4-(bromomethyl)-7-{[2-(trimethylsilyl)ethoxy]methoxy}-2H-1-benzopyran-2-one](/img/structure/B8476458.png)












